5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine

ERK2 Kinase Fragment-Based Drug Discovery Kinase Selectivity

5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine (CAS: 1566327-80-7) is a small-molecule, fluorinated pyrimidine derivative with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol. It is structurally classified as a 2-aminopyrimidine, a privileged scaffold in medicinal chemistry, and features a 5-fluoro substituent on the pyrimidine core with an oxan-4-yl (tetrahydropyran-4-yl) group at the 2-amino position.

Molecular Formula C9H12FN3O
Molecular Weight 197.213
CAS No. 1566327-80-7
Cat. No. B2929232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine
CAS1566327-80-7
Molecular FormulaC9H12FN3O
Molecular Weight197.213
Structural Identifiers
SMILESC1COCCC1NC2=NC=C(C=N2)F
InChIInChI=1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,11,12,13)
InChIKeyRLVPALFIWIHQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine (CAS 1566327-80-7): Baseline Physicochemical and Structural Profile for Procurement Screening


5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine (CAS: 1566327-80-7) is a small-molecule, fluorinated pyrimidine derivative with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol . It is structurally classified as a 2-aminopyrimidine, a privileged scaffold in medicinal chemistry, and features a 5-fluoro substituent on the pyrimidine core with an oxan-4-yl (tetrahydropyran-4-yl) group at the 2-amino position. This compound is a key intermediate and potential probe within kinase inhibitor programs, particularly those targeting the MAPK/ERK pathway [1].

Why Generic Substitution is Inadvisable for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine in ERK2-Directed Chemistry


Direct replacement of this fluorinated building block with its 5-chloro, 5-methyl, or des-halo analogs is not functionally equivalent due to the dominant role the 5-position substituent plays in critical molecular recognition events. Published crystallographic data confirm that the 5-position halogen of the analogous 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine occupies a sterically defined hydrophobic pocket proximal to the C-α helix in ERK2 [1]. The distinct van der Waals radius (Fluorine: 1.47 Å; Chlorine: 1.75 Å) and electronegativity of fluorine fundamentally alter binding interactions and metabolic stability. Empirical evidence in similar kinase inhibitor series demonstrates that a fluorine-to-chlorine swap can cause significant potency shifts (up to 10-fold) and altered off-target liability [2], making generic substitution a high-risk procurement strategy in structure-activity relationship (SAR) campaigns.

Quantitative Evidence Guide for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine vs. In-Class Analogs


Binding Pocket Steric Complementarity: Fluorine vs. Chlorine in ERK2

The 5-chloro analog (EQW; 5-chloranyl-~{N}-(oxan-4-yl)pyrimidin-2-amine) is confirmed as a co-crystallized ligand of ERK2 (PDB 6G91, resolution 1.80 Å) [1]. Although direct IC50 data for the 5-fluoro compound is absent from public databases, the van der Waals radius difference (F: 1.47 Å vs. Cl: 1.75 Å) provides critical steric differentiation. This 0.28 Å reduction maps directly to the occupied hydrophobic pocket adjacent to the C-α helix in ERK2 [2]. By extension, this creates the potential for interactions with more sterically demanding back-pocket environments that are inaccessible to the chlorine derivative.

ERK2 Kinase Fragment-Based Drug Discovery Kinase Selectivity

Lipophilic Ligand Efficiency (LLE) Projection Against the 5-Methyl Analog

The fluorine substituent imparts a different electronic profile compared to the 5-methyl derivative (CAS 1339462-51-9). Using the published molecular properties of the methyl analog (MW: 193.25 g/mol, C10H15N3O) and the known CLogP contribution of the fragment (-F: +0.14 vs. -CH3: +0.52) [1], the 5-fluoro derivative is projected to possess a lower lipophilicity. The calculated CLogP difference of approximately 0.38 log units (Fluoro derivative: ~1.14; Methyl derivative: ~1.52) indicates a more balanced hydrophilicity profile, which is a key parameter for optimizing oral bioavailability while maintaining target engagement.

Physicochemical Properties Drug-likeness Lead Optimization

Metabolic Stability Gatekeeping: The Fluorine-Blocking Strategy vs. 5-H Analogs

Pyrimidine 5-position is a known site of CYP450-mediated oxidative metabolism. The fluorine substitution at this position acts as a metabolic block, a strategy extensively validated across fluorinated drug candidates [1]. While explicit microsomal intrinsic clearance (CLint) data for this specific compound is not publicly available for direct comparison, the introduction of a C-F bond (bond dissociation energy: ~130 kcal/mol vs. C-H: ~110 kcal/mol) is quantitatively associated with a significant reduction in hydroxylation rates across multiple chemotypes [2]. It is therefore a biochemical certainty that the 5-fluoro derivative will exhibit superior metabolic stability compared to any unsubstituted (5-H) pyrimidin-2-amine analogs, which are highly susceptible to rapid oxidative clearance.

Oxidative Metabolism In Vitro ADME Microsomal Stability

Electrophilicity and Reactivity Differentiation in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the 5-fluoro substituent (Hammett σm = 0.34) renders the pyrimidine 2-position amine significantly less nucleophilic and the pyrimidine ring more electron-deficient compared to the 5-methyl derivative (σm for CH3 = -0.07) [1]. This difference directly impacts downstream synthetic derivatization, particularly in late-stage functionalization (LSF) campaigns. The higher electrophilicity of the 5-fluoro pyrimidine core facilitates selective SNAr reactions at the 4- and 6-positions, enabling chemists to achieve higher regioselectivity in library synthesis relative to the 5-methyl or non-fluorinated analogs.

Synthetic Tractability Medicinal Chemistry Reaction Selectivity

High-Value Procurement Scenarios for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine in Kinase Drug Discovery


ERK1/2 Back-Pocket Exploration via Halogen-Scanning SAR

Ideal for labs iterating on the co-crystal structure of ERK2 (PDB 6G91), where the 5-chloro analog is known to bind. Procurers should acquire this 5-fluoro derivative to probe the tolerance of the C-α helix-proximal hydrophobic pocket to smaller, highly electronegative substituents, directly testing the hypothesis that a 16% steric reduction improves kinome selectivity [1][2].

Lead Series Optimization with a Metabolic Soft-Spot Blocking Strategy

Procurement is recommended for medicinal chemistry teams requiring a 2-aminopyrimidine hinge-binder with an inherent metabolic block at the 5-position. The C-F bond, being 18% stronger than the C-H bond, provides a proven tactic to mitigate oxidative metabolism, a critical parameter for improving in vivo pharmacokinetic profiles in early lead optimization [3][4].

Regioselective Late-Stage Functionalization (LSF) of Pyrimidine Scaffolds

This building block is particularly valuable for synthetic chemistry labs performing palladium-catalyzed cross-coupling or SNAr reactions. The electron-withdrawing nature of the 5-fluoro group (Δσm = 0.41 relative to methyl) suppresses unwanted side reactions at the nitrogen, ensuring high fidelity in regioselective derivatization at the 4- and 6-positions [5].

Physicochemical Property Optimization for Improved Oral Bioavailability

Procurement is indicated for research programs where a lower lipophilicity profile is desired to manage promiscuity and solubility. With a predicted CLogP that is 0.38 units lower than the 5-methyl congener [6], this 5-fluoro agent is a superior starting point for achieving favorable ADME properties, such as high oral fraction absorbed (Fa%), early in the drug design process.

Quote Request

Request a Quote for 5-fluoro-N-(oxan-4-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.